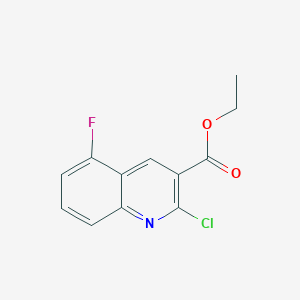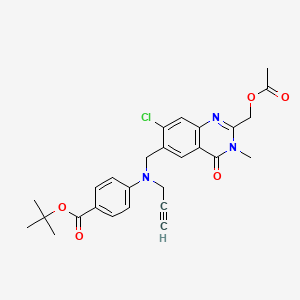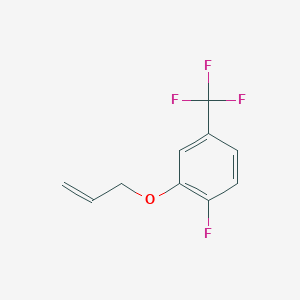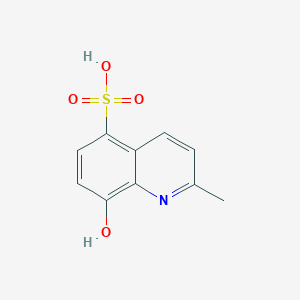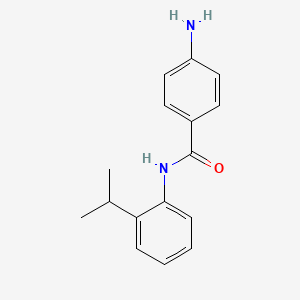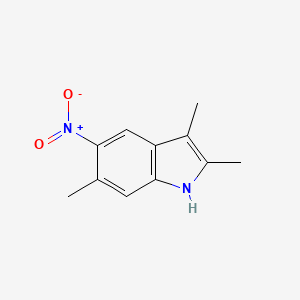
2,3,6-Trimethyl-5-nitro-1H-indole
Übersicht
Beschreibung
“2,3,6-Trimethyl-5-nitro-1H-indole” is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.22 g/mol . The IUPAC name for this compound is 2,3,6-trimethyl-5-nitro-1H-indole .
Molecular Structure Analysis
The molecular structure of “2,3,6-Trimethyl-5-nitro-1H-indole” consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI string for this compound is InChI=1S/C11H12N2O2/c1-6-4-10-9 (5-11 (6)13 (14)15)7 (2)8 (3)12-10/h4-5,12H,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving “2,3,6-Trimethyl-5-nitro-1H-indole” are not available, indole compounds are known to undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The compound “2,3,6-Trimethyl-5-nitro-1H-indole” has a molecular weight of 204.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 61.6 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Indole Derivatives Synthesis : The reaction of trimethyl indoles with nitro and chloromethyl phenol leads to the formation of indolo-benzoxazines, which can undergo ring-chain interconversion. This is significant in synthesizing various indole derivatives for research purposes (Shachkus, Degutis, & Urbonavichyus, 1989).
Tryptamine Precursors : Indolylnitroalkenes are used as precursors for tryptamine, an important molecule in pharmaceutical and biological research. This involves the Michael addition of aldehydes to indolylnitroalkenes (Chen et al., 2013).
Indole Derivatives via Oxidative Coupling : Indole derivatives can be synthesized through oxidative coupling reactions, such as converting 3-methylindole to various nitro indole derivatives (Berti, Settimo, & Nannipieri, 1968).
Indole Functionalization : Palladium-catalyzed reactions are pivotal in the synthesis and functionalization of indoles, crucial in producing biologically active compounds (Cacchi & Fabrizi, 2005).
Corrosion Inhibition Studies : 5-Nitro isatin derivatives, related to 2,3,6-Trimethyl-5-nitro-1H-indole, have been synthesized and studied for their potential as corrosion inhibitors in sea water, highlighting their application in material sciences (Ahmed, 2018).
Biological and Pharmacological Applications
Photosystem II Inhibitors : Indole derivatives have been synthesized and evaluated as inhibitors of photosystem II, showing potential as postemergent herbicides (Souza et al., 2020).
Antituberculosis Activity : Indole-2,3-dione derivatives, including 5-nitro-1H-indole derivatives, have been synthesized and evaluated for their antituberculosis activity, indicating potential applications in developing new therapeutic agents (Karalı et al., 2007).
Advanced Material Science Applications
Electro-polymerization Studies : The electro-polymerization of indole carboxylic acid and its derivatives, including those related to 2,3,6-Trimethyl-5-nitro-1H-indole, has been studied using NMR techniques, contributing to advanced material science research (Mackintosh, Mount, & Reed, 1994).
Carbon Steel Corrosion Inhibition : New 5-Nitro isatin derivatives, structurally related to 2,3,6-Trimethyl-5-nitro-1H-indole, have been synthesized and evaluated for their efficacy in inhibiting carbon steel corrosion in sea water (Ahmed, Kubba, & Al-Majidi, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,6-trimethyl-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-10-9(5-11(6)13(14)15)7(2)8(3)12-10/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTLCGIMBYJWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345978 | |
| Record name | 2,3,6-Trimethyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethyl-5-nitro-1H-indole | |
CAS RN |
289685-81-0 | |
| Record name | 2,3,6-Trimethyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



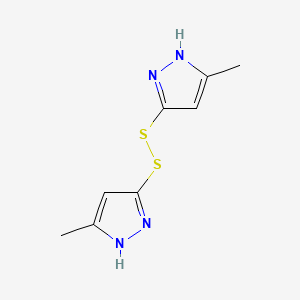
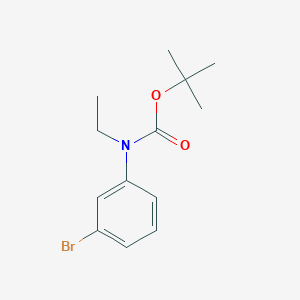
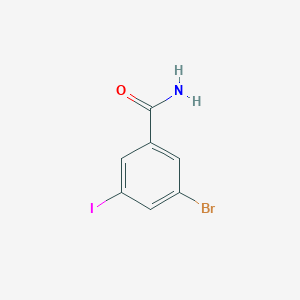
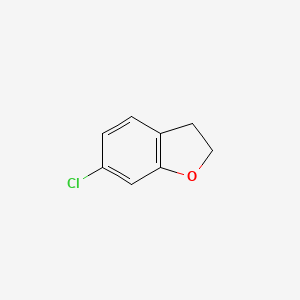
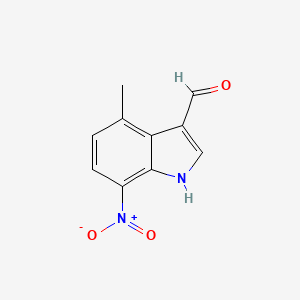
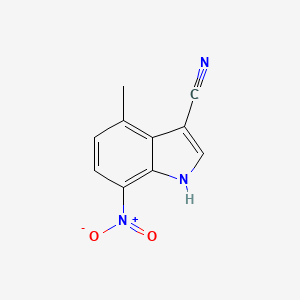
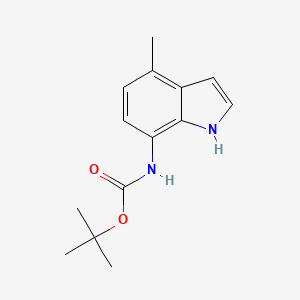
![Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B3121575.png)
![Ethyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B3121578.png)
